5-(Pyrrolidin-1-yl)pentan-2-ol
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Overview
Description
5-(Pyrrolidin-1-yl)pentan-2-ol is an organic compound that features a pyrrolidine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pentanol, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the reductive amination of 5-oxopentanol with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 5-oxopentanol in the presence of pyrrolidine and a suitable catalyst like palladium on carbon can be employed. This method ensures a consistent and high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrrolidin-1-yl)pentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(Pyrrolidin-1-yl)pentan-2-one
Reduction: 5-(Pyrrolidin-1-yl)pentane
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
5-(Pyrrolidin-1-yl)pentan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(Pyrrolidin-1-yl)pentan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
- α-Pyrrolidinobutiophenone (α-PBP)
- α-Pyrrolidinohexanophenone (α-PHP)
Comparison: 5-(Pyrrolidin-1-yl)pentan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. While compounds like α-PVP and α-PHP are known for their stimulant effects and potential for abuse, this compound is primarily studied for its synthetic utility and potential therapeutic applications .
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |
InChI Key |
AYLZXNDGPLUIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1CCCC1)O |
Origin of Product |
United States |
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